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Compound of Interest

Compound Name: Oritavancin

Cat. No.: B1663774 Get Quote

A comprehensive analysis of the clinical efficacy, safety, and experimental protocols of

oritavancin compared to standard-of-care antibiotics for the treatment of acute bacterial skin

and skin structure infections (ABSSSI).

Executive Summary
Oritavancin, a long-acting lipoglycopeptide antibiotic, has emerged as a significant alternative

to standard-of-care multidose antibiotic regimens for the treatment of acute bacterial skin and

skin structure infections (ABSSSI). Clinical data, primarily from the pivotal SOLO I and SOLO II

trials, demonstrate that a single 1200 mg intravenous dose of oritavancin is non-inferior to a 7-

to 10-day course of twice-daily intravenous vancomycin.[1][2][3] This single-dose regimen

presents a paradigm shift in the management of ABSSSI, potentially reducing or eliminating the

need for hospitalization and its associated costs and risks.[4] Oritavancin's unique mechanism

of action, which includes inhibition of transglycosylation and transpeptidation as well as

disruption of bacterial cell membrane integrity, contributes to its potent bactericidal activity

against a broad spectrum of Gram-positive pathogens, including methicillin-resistant

Staphylococcus aureus (MRSA).[5][6]

Comparative Efficacy Data
The primary evidence for oritavancin's efficacy is derived from the SOLO I and SOLO II trials,

two identical, phase 3, multicenter, randomized, double-blind studies. These trials compared a

single 1200 mg IV dose of oritavancin to a 7- to 10-day course of IV vancomycin in adult

patients with ABSSSI.[2][7]
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Table 1: Primary and Secondary Efficacy Endpoints from
Pooled SOLO I & SOLO II Trials (mITT Population)

Efficacy Endpoint Oritavancin (n=978)
Vancomycin
(n=981)

Difference (95% CI)

Primary Composite

Endpoint at 48-72h
81.2% 80.9% 0.3% (-3.3 to 3.9)

Cessation of lesion

spread, absence of

fever, no rescue

antibiotic

Investigator-Assessed

Clinical Cure at PTE
81.2% 80.2% 1.0% (-2.8 to 4.8)

Post-Therapy

Evaluation (7-14 days

after end of treatment)

≥20% Reduction in

Lesion Area at 48-72h
86.4% 84.1% 2.3% (-0.8 to 5.4)

Data sourced from the pooled analysis of the SOLO I and SOLO II trials.[2]

Table 2: Clinical Efficacy in Outpatient Setting (Pooled
SOLO Trials)

Efficacy Endpoint Oritavancin (n=392)
Vancomycin
(n=400)

Difference (95% CI)

Primary Composite

Endpoint at ECE
80.4% 77.5% 2.9% (-2.8 to 8.5)

Investigator-Assessed

Clinical Cure at PTE
83.4% 80.5% 2.9% (-2.4 to 8.3)

ECE: Early Clinical Evaluation (48-72 hours); PTE: Post-Therapy Evaluation.[8]
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Table 3: Real-World Retrospective Study Outcomes
Outcome

Oritavancin (Single
Dose)

Standard of Care
(Multi-Dose)

P-value

Clinical Success

(Cure or Improved)
90.2% 77.4% 0.134

Clinical Cure Rate 73.2% 48.4% 0.0315

Average Days of

Therapy
1.0 7.2 -

Per-Patient Cost

Savings
$2319 - -

Data from a single-site, retrospective chart review of 118 adult patients with ABSSSI.[9][10]

Experimental Protocols
The foundational evidence for oritavancin's efficacy is built upon the robust methodology of

the SOLO I and SOLO II clinical trials.

SOLO I and SOLO II Trial Protocol
Study Design: Two identical Phase 3, multicenter, randomized, double-blind, non-inferiority

studies.[2][3][7]

Patient Population: Adults with ABSSSI (cellulitis, major cutaneous abscess, or wound

infection) requiring intravenous antibiotic therapy.[2][7]

Randomization: Patients were randomized in a 1:1 ratio to receive either oritavancin or

vancomycin.[3]

Treatment Arms:

Oritavancin Arm: A single 1200 mg intravenous dose of oritavancin infused over 3 hours,

followed by intravenous placebo every 12 hours to maintain blinding.[3]
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Vancomycin Arm: Intravenous vancomycin (1 g or 15 mg/kg) every 12 hours for 7 to 10

days.[3]

Primary Efficacy Endpoint: A composite endpoint assessed at 48 to 72 hours after initiation of

therapy, defined as the cessation of spreading or a reduction in the size of the baseline

lesion, absence of fever, and no rescue antibiotic required.[2]

Secondary Efficacy Endpoints:

Investigator-assessed clinical cure at the post-therapy evaluation (7 to 14 days after the

end of treatment).[2]

A ≥20% reduction in lesion area at 48 to 72 hours.[2]

Safety Assessment: Monitored up to Day 60.[2]

Mechanism of Action
Oritavancin exhibits a multi-faceted mechanism of action that distinguishes it from

vancomycin. While both are glycopeptide antibiotics that inhibit cell wall synthesis, oritavancin
possesses additional mechanisms that contribute to its rapid and potent bactericidal activity.[5]

[6]

Inhibition of Transglycosylation: Like vancomycin, oritavancin binds to the D-alanyl-D-

alanine stem termini of the peptidoglycan precursors, blocking the transglycosylation step in

cell wall synthesis.[5][6]

Inhibition of Transpeptidation: Oritavancin also binds to the pentaglycyl bridging segment in

the peptidoglycan, a secondary binding site not utilized by vancomycin. This action inhibits

the transpeptidation (cross-linking) step of cell wall synthesis and contributes to its activity

against vancomycin-resistant organisms.[5][6]

Cell Membrane Disruption: The presence of a hydrophobic 4'-chlorobiphenylmethyl group

allows oritavancin to interact with and disrupt the bacterial cell membrane, leading to

depolarization, permeabilization, and rapid, concentration-dependent cell death.[5][6] This

mechanism is not shared by vancomycin.[6]
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Caption: Experimental workflow of the pivotal SOLO I and SOLO II clinical trials.
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Caption: Comparative mechanism of action of Oritavancin and Vancomycin.

Conclusion
The available evidence strongly supports the efficacy and safety of a single intravenous dose of

oritavancin as a non-inferior alternative to a multi-day course of vancomycin for the treatment

of ABSSSI. The simplified dosing regimen of oritavancin offers significant potential for

outpatient management, which may lead to reduced healthcare costs and improved patient

convenience.[9][11] Its unique, multi-faceted mechanism of action provides potent bactericidal

activity against a range of Gram-positive pathogens, including resistant strains. For researchers

and drug development professionals, oritavancin represents a successful example of

antibiotic innovation addressing the challenges of antimicrobial resistance and the need for

more efficient treatment paradigms.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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